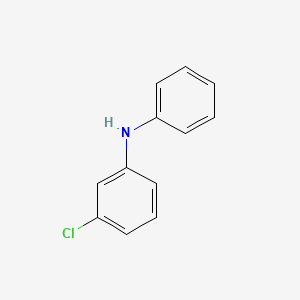

3-Chlorodiphenylamine

Description

Structure

3D Structure

Properties

IUPAC Name |

3-chloro-N-phenylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10ClN/c13-10-5-4-8-12(9-10)14-11-6-2-1-3-7-11/h1-9,14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHHIBZKYXJDQEU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC2=CC(=CC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70143615 | |

| Record name | 3-Chlorodiphenylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70143615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101-17-7 | |

| Record name | 3-Chlorodiphenylamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=101-17-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Chlorodiphenylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000101177 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Chlorodiphenylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70143615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-chlorodiphenylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.657 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-CHLORODIPHENYLAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NPC5U6JP9A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical and Chemical Properties of 3-Chlorodiphenylamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chlorodiphenylamine is an aromatic amine that has garnered significant interest in the field of drug discovery, primarily for its role as a calcium sensitizer (B1316253) for cardiac muscle.[1] This technical guide provides a comprehensive overview of its physical and chemical properties, experimental protocols for its synthesis and analysis, and an exploration of its biological activity. The information is tailored for researchers, scientists, and professionals involved in drug development who require a detailed understanding of this compound.

Core Physical and Chemical Properties

This compound presents as a pale yellow oil or liquid at room temperature.[2] Key physical and chemical data are summarized in the tables below for easy reference and comparison.

Table 1: Chemical Identifiers and Molecular Properties

| Property | Value | Reference |

| CAS Number | 101-17-7 | [2] |

| Molecular Formula | C₁₂H₁₀ClN | [2] |

| Molecular Weight | 203.67 g/mol | [3] |

| IUPAC Name | 3-Chloro-N-phenylaniline | |

| Synonyms | N-(3-Chlorophenyl)aniline, m-Chlorodiphenylamine | [3] |

| XLogP3 | 4.1 | |

| Hydrogen Bond Donor Count | 1 | |

| Hydrogen Bond Acceptor Count | 1 | |

| Rotatable Bond Count | 2 |

Table 2: Physical Properties

| Property | Value | Reference |

| Melting Point | 76 °C | |

| Boiling Point | 337.8 °C at 760 mmHg | |

| Density | 1.21 g/cm³ | |

| Solubility | Soluble in chloroform (B151607) and methanol (B129727) (slightly). | |

| Appearance | Pale yellow oil/liquid | [2] |

Spectroscopic Data and Analysis

Detailed spectroscopic analysis is crucial for the identification and characterization of this compound.

Infrared (IR) Spectroscopy

The infrared spectrum of this compound provides valuable information about its functional groups. The NIST WebBook provides a reference IR spectrum.[2][4] Key absorptions are expected for the N-H stretch of the secondary amine, C-H stretches and bends of the aromatic rings, C-N stretching, and C-Cl stretching. A detailed interpretation involves identifying these characteristic peaks to confirm the molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The spectrum is expected to show complex multiplets in the aromatic region (approximately 6.8 to 7.4 ppm) corresponding to the protons on the two phenyl rings. The N-H proton would likely appear as a broad singlet, the chemical shift of which can be concentration and solvent dependent.

-

¹³C NMR: The spectrum will display signals for the twelve carbon atoms. The carbons attached to the chlorine and nitrogen atoms will be significantly influenced, and their chemical shifts can be predicted using empirical data and computational models. The aromatic carbons will appear in the range of approximately 115 to 150 ppm.

Mass Spectrometry (MS)

The electron ionization (EI) mass spectrum of this compound is available through the NIST WebBook.[2] The molecular ion peak ([M]⁺) would be expected at m/z 203, with a characteristic M+2 peak at m/z 205 due to the presence of the ³⁷Cl isotope. The fragmentation pattern would likely involve the loss of a chlorine atom, a hydrogen atom, and cleavage of the C-N bond, leading to characteristic fragment ions.

Experimental Protocols

Synthesis of this compound via Ullmann Condensation

A common method for the synthesis of diarylamines is the Ullmann condensation. A general, though not fully detailed, procedure is described in the patent literature.[5] A more detailed laboratory-scale protocol would involve the following steps:

Materials:

-

3-Chloroaniline

-

Iodobenzene

-

Copper(I) iodide (CuI) or other copper catalyst

-

Potassium carbonate (K₂CO₃) or another suitable base

-

A high-boiling point solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)

Procedure:

-

To a reaction flask equipped with a reflux condenser and a magnetic stirrer, add 3-chloroaniline, iodobenzene, the copper catalyst, and the base.

-

Add the solvent and heat the mixture to a temperature typically between 120-180 °C.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Work-up the reaction by adding water and extracting the product with an organic solvent such as ethyl acetate (B1210297).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Purification: The crude product can be purified by column chromatography on silica (B1680970) gel using a mixture of hexane (B92381) and ethyl acetate as the eluent.

Biological Activity Assay: Calcium Sensitization of Cardiac Troponin C

The ability of this compound to act as a calcium sensitizer can be evaluated using fluorescence spectroscopy.[1]

Materials:

-

Recombinant human cardiac troponin C (cTnC), troponin I (cTnI), and troponin T (cTnT)

-

Fluorescent probe (e.g., 2-(4'-(iodoacetamido)anilino)naphthalene-6-sulfonic acid, IAANS)

-

Buffer solutions

-

Calcium chloride (CaCl₂) solution

-

This compound solution of known concentration

Procedure:

-

Label the cTnC with the fluorescent probe.

-

Reconstitute the troponin complex by mixing the labeled cTnC with cTnI and cTnT.

-

In a fluorometer cuvette, add the reconstituted troponin complex to a buffer solution.

-

Measure the baseline fluorescence.

-

Add the this compound solution to the cuvette and incubate.

-

Titrate the solution with known concentrations of CaCl₂ and measure the fluorescence intensity at each step.

-

Plot the change in fluorescence as a function of calcium concentration to determine the Ca²⁺ sensitivity (pCa₅₀). An increase in pCa₅₀ in the presence of this compound indicates a calcium-sensitizing effect.

Reactivity and Stability

This compound, as an aromatic amine, is expected to undergo electrophilic aromatic substitution reactions on its phenyl rings. The chloro- and amino- groups will influence the position of substitution. The secondary amine nitrogen can also act as a nucleophile.

Information on the thermal and chemical stability is limited in the public domain. As with many aromatic amines, it is advisable to store this compound in a cool, dark place and under an inert atmosphere to prevent degradation.

Conclusion

This compound is a compound of significant interest due to its biological activity as a cardiac calcium sensitizer. This guide has provided a comprehensive overview of its physical and chemical properties, along with insights into its synthesis and analysis. The detailed information and experimental outlines are intended to be a valuable resource for researchers and professionals in the field of drug development, facilitating further investigation and application of this promising molecule.

References

An In-depth Technical Guide to 3-Chlorodiphenylamine (CAS: 101-17-7)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Chlorodiphenylamine (CAS: 101-17-7), detailing its physicochemical properties, synthesis methodologies, analytical data, and its significant biological activity as a calcium sensitizer (B1316253) in cardiac muscle.

Physicochemical and General Data

This compound is an aromatic amine and a halogenated derivative of diphenylamine.[1] It serves as a valuable intermediate in organic synthesis and has emerged as a molecule of interest for research in cardiovascular drug discovery.[2]

The compound is described as a pale yellow to yellow oil or liquid.[3] However, a high melting point is also reported, suggesting it can be isolated as a solid, particularly after recrystallization from solvents like methanol.[2][3]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 101-17-7 | [1][3][4] |

| Molecular Formula | C₁₂H₁₀ClN | [1][2][3][4] |

| Molecular Weight | 203.67 g/mol | [1][2][3] |

| Appearance | Pale Yellow to Yellow Oil/Liquid | [3] |

| Melting Point | 112 °C (recrystallized from methanol) | [2][3] |

| Boiling Point | 335-340 °C | [2][3] |

| Density | 1.21 g/cm³ | [2][3] |

| Flash Point | 147.4 °C | [3] |

| Vapor Pressure | 0.000102 mmHg at 25°C | [3] |

| Refractive Index | ~1.6513 (estimate) | [3] |

| Solubility | Slightly soluble in Chloroform, Methanol. Soluble in ethanol, benzene, acetic acid, and ether. | [3] |

| logP (Octanol/Water) | 4.084 (Calculated) | [5] |

| pKa | -0.20 ± 0.30 (Predicted) | [3] |

Synthesis Methodologies

The formation of the C-N bond in this compound can be achieved through classical and modern cross-coupling reactions.

The Ullmann condensation is a traditional copper-catalyzed reaction for creating C-N bonds.[6] While effective, it often requires high temperatures (in excess of 210°C) and polar, high-boiling solvents.[6] For the synthesis of this compound, this typically involves the coupling of an aniline (B41778) derivative with an aryl halide.

Experimental Protocol: Ullmann Condensation

This protocol is a generalized procedure based on established Ullmann-type reactions.[6][7]

-

Reagents & Setup: To a dry, three-necked flask equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet, add 3-chloroaniline (B41212) (1.0 eq), bromobenzene (B47551) (1.2 eq), potassium carbonate (2.0 eq, as the base), and a copper catalyst such as copper(I) iodide (CuI, 5-10 mol%).

-

Solvent: Add a high-boiling point polar solvent, such as N,N-Dimethylformamide (DMF) or 1,4-dioxane.

-

Reaction: Purge the flask with an inert gas (e.g., nitrogen or argon). Heat the reaction mixture to reflux (typically 100-200°C, depending on the solvent) and maintain for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Workup: After completion, cool the reaction mixture to room temperature. Dilute with water and extract the product with an organic solvent like ethyl acetate (B1210297).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel to yield this compound.

The Buchwald-Hartwig amination is a highly versatile and widely used palladium-catalyzed cross-coupling reaction for C-N bond formation.[8] It generally proceeds under milder conditions and with a broader substrate scope compared to the Ullmann reaction.[8][9]

Experimental Protocol: Buchwald-Hartwig Amination

This protocol is generalized from standard procedures for the amination of aryl chlorides.[10][11]

-

Reagents & Setup: In a glovebox or under an inert atmosphere using Schlenk techniques, add a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine (B1218219) ligand (e.g., XPhos or BINAP, 2-4 mol%), and a strong base (e.g., sodium tert-butoxide, 1.4 eq) to an oven-dried Schlenk flask.

-

Reactants & Solvent: Add 3-chloroaniline (1.2 eq), the corresponding aryl halide (e.g., bromobenzene, 1.0 eq), and an anhydrous solvent such as toluene (B28343) or dioxane.

-

Reaction: Degas the solvent prior to use. Stir the mixture at room temperature for a few minutes to allow for catalyst activation, then heat to 80-110°C for 4-24 hours. Monitor the reaction progress by TLC or GC-MS.

-

Workup: Cool the reaction to room temperature. Quench with water and extract with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify the residue by flash column chromatography to obtain pure this compound.[10]

Spectroscopic and Analytical Data

Characterization of this compound relies on standard spectroscopic techniques. While specific spectra are dependent on the acquisition conditions, reference data is available from public databases.

Table 2: Key Spectroscopic Data Availability

| Data Type | Source / Reference | Key Information |

| Mass Spectrometry (MS) | NIST WebBook | Electron Ionization mass spectra are available for structural confirmation.[12] |

| Infrared Spectroscopy (IR) | NIST WebBook | Condensed phase IR spectrum is available, showing characteristic N-H and C-Cl stretches.[4] |

| Nuclear Magnetic Resonance (NMR) | Various Suppliers | ¹H NMR and ¹³C NMR data are typically provided by commercial suppliers for product verification.[13][14] |

| Gas Chromatography (GC) | NIST WebBook | GC data is available, useful for purity assessment and reaction monitoring.[12] |

Applications in Research and Drug Development

Recent research has identified this compound as a high-affinity Ca²⁺ sensitizer of cardiac muscle.[2] This activity makes it a valuable scaffold for the development of novel therapeutics for conditions like systolic heart failure.[2][15]

The mechanism of action involves binding to the regulatory N-terminal domain (N-domain) of cardiac troponin C (cTnC).[2][15] Troponin C is the calcium-binding subunit of the troponin complex, which plays a crucial role in initiating muscle contraction upon calcium influx.[16] By binding to cTnC, this compound stabilizes the "open" conformation of the protein, which increases its sensitivity to calcium.[15] This leads to enhanced force development in cardiac muscle fibers without altering maximal or resting forces.[2][3]

Table 3: Biological Activity Data

| Parameter | Target | Value | Source(s) |

| Dissociation Constant (Kd) | Isolated N-domain of cTnC | 6 µM | [2][15][17] |

| Dissociation Constant (Kd) | cTnC-cTnI Chimera Protein | 10 µM | [2][3][17] |

| pCa₅₀ (25 µM 3-CDPA) | Reconstituted cTn Complex | 6.39 ± 0.01 | [2][3][15] |

| pCa₅₀ (50 µM 3-CDPA) | Reconstituted cTn Complex | 6.65 ± 0.01 | [2][3][15] |

| pCa₅₀ (100 µM 3-CDPA) | Reconstituted cTn Complex | 6.73 ± 0.02 | [2][3][15] |

pCa₅₀ is the negative logarithm of the calcium concentration required for 50% maximal force development.

Safety and Handling

This compound is considered hazardous and requires careful handling in a laboratory setting.

Table 4: Safety and Hazard Information

| Identifier | Code | Description | Source(s) |

| Risk Phrases | R20/21/22 | Harmful by inhalation, in contact with skin and if swallowed. | [2][3] |

| Safety Phrases | S28 | After contact with skin, wash immediately with plenty of soap-suds. | [3] |

| S36/37 | Wear suitable protective clothing and gloves. | [3] |

Handling Precautions:

-

Use only under a chemical fume hood.[18]

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[18][19]

-

Avoid contact with eyes, skin, or clothing.[18]

-

Do not breathe mist, vapors, or spray.[18]

-

Store in a cool, dry, well-ventilated area in a tightly sealed container.[19]

-

In case of spillage, soak up with an inert absorbent material and dispose of as hazardous waste.[18]

References

- 1. scbt.com [scbt.com]

- 2. This compound | CAS#:101-17-7 | Chemsrc [chemsrc.com]

- 3. This compound [chembk.com]

- 4. This compound [webbook.nist.gov]

- 5. This compound (CAS 101-17-7) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 6. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 7. Ullmann Reaction [organic-chemistry.org]

- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. TCI Practical Example: Buchwald-Hartwig Amination of Aryl Chlorides using a Palladium Catalyst and XPhos Ligand | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]

- 11. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 12. This compound [webbook.nist.gov]

- 13. rsc.org [rsc.org]

- 14. 101-17-7|3-Chloro-N-phenylaniline|BLD Pharm [bldpharm.com]

- 15. This compound activates cardiac troponin by a mechanism distinct from bepridil or TFP - PMC [pmc.ncbi.nlm.nih.gov]

- 16. research.cbc.osu.edu [research.cbc.osu.edu]

- 17. researchgate.net [researchgate.net]

- 18. fishersci.com [fishersci.com]

- 19. assets.thermofisher.com [assets.thermofisher.com]

An In-depth Technical Guide to the Synthesis of 3-Chlorodiphenylamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chlorodiphenylamine is a key intermediate in the synthesis of various pharmaceuticals and functional materials.[1] Its diarylamine structure is a prevalent motif in medicinal chemistry, contributing to the biological activity of numerous compounds. This guide provides a comprehensive overview of the primary synthetic pathways to this compound, focusing on the classical Ullmann condensation and the modern Buchwald-Hartwig amination. Detailed experimental protocols, comparative data, and visual representations of the reaction pathways are presented to assist researchers in the practical synthesis of this important molecule.

Core Synthetic Methodologies

The formation of the C-N bond between the two aryl rings is the crucial step in the synthesis of this compound. The two most prominent and industrially relevant methods to achieve this are the Ullmann condensation and the Buchwald-Hartwig amination.

Ullmann Condensation

The Ullmann condensation is a long-standing method for the formation of diarylamines, typically involving the copper-catalyzed reaction of an aryl halide with an amine at elevated temperatures.[2] A specific process for the preparation of this compound via an Ullmann-type reaction has been patented, which involves the reaction of an N-acylated aniline (B41778) derivative with an aryl halide.[3]

Caption: Workflow for the synthesis of this compound via Ullmann condensation.

A detailed protocol for the synthesis of this compound is described in a patent, which involves the reaction of m-chloroformanilide with bromobenzene.[3]

Step 1: Preparation of m-Chloroformanilide (N-formyl-m-chloroaniline) This intermediate can be prepared by the formylation of m-chloroaniline with formic acid.

Step 2: Ullmann Condensation Reaction

-

In a suitable reaction vessel, combine m-chloroformanilide (1.0 eq.), bromobenzene (excess, acting as both reactant and solvent), potassium carbonate (as an acid acceptor), and a copper catalyst (e.g., cupric carbonate).[3]

-

Heat the reaction mixture to a temperature within the range of 170-220 °C.[3]

-

Maintain the temperature for several hours until the reaction is complete (monitoring by techniques like TLC or GC is recommended).

-

Cool the reaction mass to approximately 100-110 °C.[3]

Step 3: Work-up and Purification

-

The resulting N-formyl-3-chlorodiphenylamine is hydrolyzed in situ or in a subsequent step to yield this compound.[3]

-

Filter the cooled reaction mixture to remove the catalyst and inorganic salts.[3]

-

The crude product is then purified by distillation under reduced pressure to yield pure this compound.[3]

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a more modern, palladium-catalyzed cross-coupling reaction that has become a versatile and widely used method for the formation of C-N bonds.[4][5] This reaction generally proceeds under milder conditions than the Ullmann condensation and has a broader substrate scope.[6]

Caption: Catalytic cycle of the Buchwald-Hartwig amination for diarylamine synthesis.

The following is a general procedure for the Buchwald-Hartwig amination, adapted for the synthesis of this compound. This can be achieved by coupling either 3-chloroaniline with bromobenzene or aniline with 1-bromo-3-chlorobenzene.

-

To an oven-dried Schlenk tube, add the palladium catalyst (e.g., Pd₂(dba)₃ or a pre-catalyst), a suitable phosphine (B1218219) ligand (e.g., tBu₃P·HBF₄ or RuPhos), and a strong base (e.g., sodium tert-butoxide).[6][7]

-

Evacuate the tube and backfill with an inert gas (e.g., argon or nitrogen).

-

Add the aryl halide (e.g., 1-bromo-3-chlorobenzene, 1.0 eq.), the amine (e.g., aniline, 1.0-1.2 eq.), and a dry, degassed solvent (e.g., toluene).[7]

-

Heat the reaction mixture with stirring for a specified time (typically several hours to overnight) at a temperature ranging from 80-110 °C, until the starting material is consumed (monitored by TLC or GC).

-

After cooling to room temperature, dilute the reaction mixture with a suitable solvent (e.g., dichloromethane (B109758) or ethyl acetate) and filter through a pad of celite to remove insoluble salts.[7]

-

Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure to obtain the crude product.

-

Purify the crude product by silica (B1680970) gel column chromatography to afford pure this compound.[7]

Data Presentation: Comparison of Synthesis Pathways

| Parameter | Ullmann Condensation | Buchwald-Hartwig Amination |

| Catalyst | Copper (e.g., Cu powder, CuI, Cu₂O) | Palladium with phosphine ligands |

| Reactants | Aryl halide and amine (or acylated amine) | Aryl halide/triflate and amine |

| Temperature | High (often >150 °C) | Moderate (typically 80-110 °C) |

| Base | Inorganic base (e.g., K₂CO₃, Na₂CO₃) | Strong, non-nucleophilic base (e.g., NaOtBu, LiHMDS) |

| Solvent | High-boiling polar solvents (e.g., DMF, NMP) or excess reactant | Aprotic solvents (e.g., toluene, dioxane) |

| Reaction Time | Several hours to days | Typically a few hours to overnight |

| Yields | Variable, can be moderate to good | Generally high |

| Functional Group Tolerance | Limited due to harsh conditions | Generally broad |

| Advantages | Lower cost of catalyst | Milder conditions, higher yields, broader scope |

| Disadvantages | Harsh conditions, limited scope, stoichiometric copper sometimes required | Higher cost of catalyst and ligands, sensitivity to air and moisture |

Conclusion

Both the Ullmann condensation and the Buchwald-Hartwig amination are viable methods for the synthesis of this compound. The choice of method will depend on factors such as the scale of the reaction, the availability and cost of reagents and catalysts, and the desired purity of the final product. The Ullmann condensation, being a more classical approach, may be suitable for large-scale industrial production where cost is a primary concern. In contrast, the Buchwald-Hartwig amination offers greater versatility, milder reaction conditions, and often higher yields, making it a preferred method in research and development settings where functional group tolerance and efficiency are paramount. This guide provides the necessary foundational knowledge for researchers to select and implement the most appropriate synthetic strategy for their specific needs.

References

- 1. This compound | CAS#:101-17-7 | Chemsrc [chemsrc.com]

- 2. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 3. US2924620A - Process for the preparation of diphenylamines - Google Patents [patents.google.com]

- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. benchchem.com [benchchem.com]

- 7. TCI Practical Example: Buchwald-Hartwig Amination Using Pd2(dba)3 and tBu3P·HBF4 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

Spectroscopic Profile of 3-Chlorodiphenylamine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3-Chlorodiphenylamine (CAS No: 101-17-7), a compound of interest in organic synthesis and medicinal chemistry. The following sections detail its infrared (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) characteristics, offering valuable data for compound identification, characterization, and quality control.

Compound Information

| Property | Value |

| Chemical Name | 3-Chloro-N-phenylaniline |

| Synonyms | N-(3-Chlorophenyl)aniline, this compound |

| CAS Number | 101-17-7 |

| Molecular Formula | C₁₂H₁₀ClN[1][2] |

| Molecular Weight | 203.67 g/mol [1][2] |

Spectroscopic Data

The following tables summarize the key spectroscopic data obtained for this compound.

Infrared (IR) Spectroscopy

The infrared spectrum of this compound exhibits characteristic absorption bands corresponding to its functional groups. The data presented here is consistent with the spectrum available from the Coblentz Society collection.[2]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3400 | Medium | N-H stretch |

| ~3050 | Medium | Aromatic C-H stretch |

| ~1600, ~1500, ~1450 | Strong | Aromatic C=C ring stretching |

| ~1310 | Strong | C-N stretch |

| ~750, ~690 | Strong | Aromatic C-H out-of-plane bending |

| ~800-850 | Medium | C-Cl stretch |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Note: Experimentally obtained NMR data for this compound is not publicly available in the searched databases. The following are predicted chemical shifts based on the analysis of similar diphenylamine (B1679370) derivatives. The actual spectra should be acquired for confirmation.

¹H NMR (Predicted)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.30 - 7.10 | m | 5H | Phenyl group protons |

| ~7.00 - 6.80 | m | 4H | Chlorophenyl group protons |

| ~5.70 | br s | 1H | N-H proton |

¹³C NMR (Predicted)

| Chemical Shift (δ, ppm) | Assignment |

| ~143 | C-N (chlorophenyl) |

| ~142 | C-N (phenyl) |

| ~135 | C-Cl |

| ~130 | Aromatic CH |

| ~129 | Aromatic CH |

| ~122 | Aromatic CH |

| ~120 | Aromatic CH |

| ~118 | Aromatic CH |

| ~117 | Aromatic CH |

Mass Spectrometry (MS)

The mass spectrum of this compound was obtained by electron ionization (EI). The molecular ion peak and characteristic fragmentation pattern are presented below.[1]

| m/z | Relative Intensity (%) | Assignment |

| 203 | High | [M]⁺ (Molecular ion, ³⁵Cl isotope) |

| 205 | Medium | [M+2]⁺ (³⁷Cl isotope) |

| 168 | Medium | [M-Cl]⁺ |

| 167 | High | [M-HCl]⁺ |

| 77 | Medium | [C₆H₅]⁺ (Phenyl cation) |

Experimental Protocols

The following are generalized experimental protocols that can be applied to obtain the spectroscopic data for this compound.

Infrared (IR) Spectroscopy

A Fourier-transform infrared (FT-IR) spectrometer is used to record the infrared spectrum. A small amount of the solid this compound sample is finely ground with dry potassium bromide (KBr) and pressed into a thin, transparent pellet. Alternatively, the spectrum can be obtained by dissolving the sample in a suitable solvent (e.g., chloroform) and placing the solution in a liquid cell. The spectrum is typically recorded in the range of 4000-400 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton (¹H) and carbon-13 (¹³C) NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher). The this compound sample is dissolved in a deuterated solvent, typically deuterated chloroform (B151607) (CDCl₃), containing a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm). For ¹H NMR, standard acquisition parameters are used. For ¹³C NMR, a proton-decoupled sequence is employed to obtain singlets for all carbon signals.

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) is performed using a mass spectrometer equipped with an EI source. The this compound sample is introduced into the ion source, typically via a direct insertion probe or after separation by gas chromatography (GC). The sample is vaporized and bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation. The resulting ions are then separated by their mass-to-charge ratio (m/z) in a mass analyzer and detected.

Visualizations

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of this compound.

Caption: Spectroscopic analysis workflow for this compound.

References

An In-depth Technical Guide on the Solubility of 3-Chlorodiphenylamine in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility of 3-Chlorodiphenylamine in various organic solvents. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document summarizes the available qualitative information and presents a generalized experimental protocol for the accurate determination of its solubility. This guide is intended to be a valuable resource for researchers, scientists, and professionals in drug development who are working with this compound.

Introduction

This compound is an aromatic amine derivative with potential applications in organic synthesis and pharmaceutical research. A thorough understanding of its solubility in different organic solvents is crucial for its synthesis, purification, formulation, and various analytical procedures. This document compiles the existing qualitative solubility information and provides a framework for its quantitative determination.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are essential for understanding its solubility behavior.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₀ClN | [1] |

| Molecular Weight | 203.67 g/mol | [1] |

| Appearance | Pale Yellow to Yellow Oil | [2] |

| Melting Point | 112 °C (in Methanol) | [2] |

| Boiling Point | 340 °C | [2] |

| Density | 1.21 g/cm³ | [2] |

| pKa | -0.20 ± 0.30 (Predicted) | [2] |

| LogP | 4.15660 |

Solubility of this compound in Organic Solvents

Currently, there is a lack of specific, quantitative data for the solubility of this compound in various organic solvents in peer-reviewed literature. However, several sources provide qualitative descriptions of its solubility.

Qualitative Solubility Data

The available qualitative solubility information for this compound is summarized in Table 2.

Table 2: Qualitative Solubility of this compound in Organic Solvents

| Solvent | Solubility Description | Reference |

| Ethanol | Soluble | [1] |

| Benzene | Soluble | [1] |

| Acetic Acid | Soluble | [1] |

| Ether | Soluble | [1] |

| Chloroform | Slightly Soluble | [2] |

| Methanol | Slightly Soluble | [2] |

This qualitative information suggests that this compound, a largely non-polar molecule, is more soluble in non-polar to moderately polar organic solvents. Its slight solubility in methanol, a more polar solvent, is also noted.

Proposed Experimental Protocol for Quantitative Solubility Determination

To address the absence of quantitative data, a generalized experimental protocol based on the isothermal equilibrium method is proposed. This method is a reliable technique for determining the solubility of solid compounds in liquid solvents.

Principle

The isothermal equilibrium method involves saturating a solvent with the solute at a constant temperature and then determining the concentration of the solute in the saturated solution.

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Constant temperature water bath or shaker

-

Analytical balance

-

Vials with screw caps

-

Syringe filters (PTFE or other suitable material)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.

Experimental Workflow

A logical workflow for the experimental determination of solubility is depicted in the following diagram.

Caption: Experimental workflow for solubility determination.

Detailed Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials. The presence of undissolved solid is crucial to ensure saturation.

-

Accurately add a known volume or mass of the desired organic solvent to each vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C, 37 °C).

-

Agitate the vials for a sufficient period (e.g., 24 to 72 hours) to ensure that equilibrium is reached. Preliminary studies should be conducted to determine the optimal equilibration time.

-

-

Sample Collection and Preparation:

-

After equilibration, stop the agitation and allow the vials to stand in the constant temperature bath for a few hours to allow the excess solid to settle.

-

Carefully withdraw an aliquot of the clear supernatant using a syringe fitted with a suitable filter (e.g., 0.45 µm PTFE) to remove any undissolved particles.

-

Accurately dilute the filtered solution with the same solvent to a concentration within the linear range of the analytical method.

-

-

Analysis:

-

Determine the concentration of this compound in the diluted solution using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.

-

A calibration curve should be prepared using standard solutions of this compound of known concentrations.

-

-

Calculation of Solubility:

-

Calculate the concentration of the saturated solution by taking into account the dilution factor.

-

Express the solubility in appropriate units, such as grams per 100 mL (g/100mL), moles per liter (mol/L), or mole fraction.

-

Logical Relationships in Solubility Studies

The process of determining and applying solubility data involves a series of logical steps, from initial assessment to final application in research and development.

Caption: Logical flow from data acquisition to application.

Conclusion

References

Early literature review on chlorinated diphenylamines

An in-depth technical guide on the core principles of chlorinated diphenylamines, designed for researchers, scientists, and professionals in drug development.

Introduction

Diphenylamine (B1679370) ((C₆H₅)₂NH) is an organic compound derived from aniline, consisting of an amine group attached to two phenyl rings.[1] It serves as a foundational structure for a wide range of derivatives with significant industrial and pharmaceutical applications. These applications include use as antioxidants, dye precursors, and stabilizers in smokeless powders.[1][2][3] The introduction of chlorine atoms to the diphenylamine scaffold creates chlorinated diphenylamines, a class of compounds with modified physicochemical properties and diverse biological activities.[4][5]

Chlorination can alter a molecule's electronic properties, lipophilicity, and metabolic stability, often enhancing its pharmacological profile.[5][6] Consequently, chlorinated diphenylamines have been investigated for various therapeutic uses, including as antimicrobial, antifungal, and anti-inflammatory agents.[2][7] This review focuses on the synthesis, chemical properties, and biological activities of chlorinated diphenylamines, providing a technical guide for researchers in the field.

Chemical Properties and Synthesis

The basic diphenylamine structure is a weak base that can form salts with strong acids.[1] The addition of chlorine substituents can influence its reactivity and physical properties. For example, 4-Chlorodiphenylamine is a solid at room temperature, moderately soluble in organic solvents, and is used in the synthesis of dyes and as an industrial antioxidant.[8]

Synthesis Methods

The synthesis of chlorinated diphenylamines can be achieved through several established chemical reactions. A primary method is the Ullmann condensation , which involves reacting an aryl halide with an aryl amine in the presence of a copper catalyst.[9] This method is particularly effective for producing unsymmetrical diphenylamines.[9]

Another common approach is the chloroacetylation of diphenylamine, followed by further modifications. This multi-step synthesis can be used to generate a variety of derivatives with potential biological activities.[2]

// Nodes Start [label="Starting Materials\n(e.g., Diphenylamine, Chloroacetyl Chloride)", fillcolor="#F1F3F4", fontcolor="#202124"]; Step1 [label="Step 1: Chloroacetylation", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Intermediate1 [label="Intermediate Product\n(2-chloro-N,N-diphenylacetamide)", fillcolor="#F1F3F4", fontcolor="#202124"]; Step2 [label="Step 2: Substitution Reaction\n(e.g., with Hydrazine (B178648) Hydrate)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Intermediate2 [label="Hydrazino Intermediate", fillcolor="#F1F3F4", fontcolor="#202124"]; Step3 [label="Step 3: Condensation\n(with Aromatic Aldehydes)", fillcolor="#FBBC05", fontcolor="#202124"]; FinalProduct [label="Final Chlorinated Diphenylamine Derivatives", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Purification [label="Purification & Recrystallization", fillcolor="#5F6368", fontcolor="#FFFFFF"]; Analysis [label="Structural Characterization\n(IR, NMR, Elemental Analysis)", fillcolor="#5F6368", fontcolor="#FFFFFF"]; Screening [label="Biological Activity Screening\n(e.g., Antimicrobial Assays)", fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges Start -> Step1; Step1 -> Intermediate1; Intermediate1 -> Step2; Step2 -> Intermediate2; Intermediate2 -> Step3; Step3 -> FinalProduct; FinalProduct -> Purification; Purification -> Analysis; Analysis -> Screening; } DOT Caption: General workflow for synthesizing and screening chlorinated diphenylamine derivatives.

Biological Activity and Mechanism of Action

Chlorinated diphenylamines exhibit a range of biological activities, which are largely dependent on the position and number of chlorine substituents.

Antimicrobial and Antifungal Activity

Studies have shown that certain chlorinated diphenylamine derivatives possess significant antimicrobial and antifungal properties.[2] The presence of chloro groups on the structure has been linked to enhanced antifungal activity.[2] For instance, derivatives synthesized from the chloroacetylation of diphenylamine have demonstrated activity against various bacterial and fungal strains.[2] The mechanism is not fully elucidated but may involve disruption of microbial cell membranes or interference with essential cellular processes.[2][6]

Anti-inflammatory Activity and Hepatotoxicity

Some diphenylamine derivatives are used as non-steroidal anti-inflammatory drugs (NSAIDs). However, halogenation, particularly dihalogenation, can increase the risk of hepatotoxicity.[7] This toxicity is linked to the bioactivation of the compounds into reactive quinone-species metabolites, which can cause mitochondrial damage.[7] The efficiency of these bioactivation pathways is influenced by the specific structural modifications on the diphenylamine scaffold.[7]

// Nodes Parent [label="Diphenylamine NSAID\n(Non-halogenated)", fillcolor="#F1F3F4", fontcolor="#202124"]; Metabolism1 [label="Metabolism", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Metabolites1 [label="Fewer Bioactivation Pathways\nLower Efficiency", fillcolor="#34A853", fontcolor="#FFFFFF"]; Toxicity1 [label="Lower Hepatotoxicity Risk", fillcolor="#FBBC05", fontcolor="#202124"];

Chlorinated [label="Chlorinated Diphenylamine NSAID\n(e.g., Dihalogenated)", fillcolor="#F1F3F4", fontcolor="#202124"]; Metabolism2 [label="Metabolism", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Metabolites2 [label="Multiple Bioactivation Pathways\nHigher Efficiency", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Toxicity2 [label="Increased Hepatotoxicity Risk\n(Quinone Metabolites)", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Parent -> Metabolism1; Metabolism1 -> Metabolites1; Metabolites1 -> Toxicity1;

Chlorinated -> Metabolism2; Metabolism2 -> Metabolites2; Metabolites2 -> Toxicity2; } DOT Caption: Relationship between halogenation of diphenylamine NSAIDs and bioactivation risk.

Other Activities

Diphenylamine derivatives have also been investigated for their antioxidant properties and as precursors for medicines.[3] The introduction of chlorine atoms can modulate these activities. For example, some chlorinated phenols, which share structural similarities, are known to interfere with oxidative phosphorylation.[10]

Quantitative Data Summary

The following tables summarize quantitative data extracted from the literature regarding the synthesis and biological evaluation of various chlorinated diphenylamine derivatives.

Table 1: Synthesis Yields and Melting Points of Chlorinated Diphenylamine Derivatives

| Compound ID | Chemical Name | Yield (%) | Melting Point (°C) | Reference |

|---|---|---|---|---|

| A2 | 2-(2-(4-Chlorobenzylidene) hydrazinyl)-N, N-diphenyl-acetamide | 82% | 182-184 | [2] |

| 1a | N-[2-[(E)-(4-Chlorophenyl)iminomethyl]phenyl]-4-methyl-benzenesulfonamide | 89% | 158-159 | [11] |

| 1b | N-[2-[(E)-(3,4-Dichlorophenyl)iminomethyl]phenyl]-4-methyl-benzenesulfonamide | 93% | 139-140 | [11] |

| 1c | N-[4-Chloro-2-[(E)-(4-chlorophenyl)iminomethyl]phenyl]-4-methyl-benzenesulfonamide | 90% | 181-182 | [11] |

| 1d | N-[4-Chloro-2-[(E)-(3,4-dichlorophenyl)iminomethyl]phenyl]-4-methyl-benzenesulfonamide | 91% | 185-186 |[11] |

Table 2: Antimicrobial Activity of a Chlorinated Diphenylamine Derivative (A2)

| Microorganism | Concentration (µg/ml) | Zone of Inhibition (mm) | Standard (Chloramphenicol) Zone of Inhibition (mm) | Reference |

|---|---|---|---|---|

| Bacillus subtilis | 1000 | 18 | 25 (at 1000 µg/ml) | [2] |

| 500 | 11 | 18 (at 200 µg/ml) | [2] | |

| Escherichia coli | 1000 | 17 | 24 (at 1000 µg/ml) | [2] |

| 500 | 10 | 17 (at 200 µg/ml) | [2] | |

| Aspergillus niger | 1000 | 19 | 26 (at 1000 µg/ml) | [2] |

| 500 | 12 | 19 (at 200 µg/ml) | [2] | |

| Candida albicans | 1000 | 18 | 25 (at 1000 µg/ml) | [2] |

| 500 | 11 | 18 (at 200 µg/ml) | [2] |

Note: Compound A2 is 2-(2-(4-Chlorobenzylidene) hydrazinyl)-N, N-diphenyl-acetamide.

Experimental Protocols

This section details the methodologies for key experiments cited in the literature.

Synthesis of 2-chloro-N, N-diphenylacetamide[2]

-

Dissolve diphenylamine (0.04 M) in 200 ml of toluene.

-

Add chloroacetyl chloride (0.04 M) to the solution.

-

Reflux the reaction mixture for 4 hours.

-

Pour the hot mixture into crushed ice.

-

Allow the product to precipitate overnight.

-

Filter the precipitate, wash it with cold water, and let it dry.

-

Recrystallize the final product from ethanol.

Synthesis of 2-(2-(4-Chlorobenzylidene) hydrazinyl)-N, N-diphenyl-acetamide (A2)[2]

-

Synthesize the precursor 2-hydrazino-N, N-diphenylacetamide by reacting 2-chloro-N,N-diphenylacetamide (0.002 M) with hydrazine hydrate (B1144303) (0.004 M) in 100 ml of methanol. Reflux this mixture for 48 hours.

-

Dissolve the resulting 2-hydrazino-N, N-diphenylacetamide (0.001 M) in 50 ml of methanol.

-

Add 4-chlorobenzaldehyde (B46862) (0.001 M) and a few drops of glacial acetic acid to the solution.

-

Reflux the mixture for 12 hours.

-

Cool the reaction mixture in a refrigerator overnight to facilitate precipitation.

-

Filter the product, dry it, and recrystallize from ethanol.

-

Characterize the final compound using IR and NMR spectroscopy.

Antimicrobial and Antifungal Screening (Cup Plate Method)[2]

-

Prepare test compound solutions by dissolving 5 mg of each compound in 5 ml of DMSO to achieve a concentration of 1000 μg/ml.

-

Prepare Petri dishes with a suitable medium streaked with the target microorganisms (bacterial or fungal strains).

-

Create cups (9 mm in diameter) in the agar (B569324) by scooping out the medium with a sterilized cork borer.

-

Add 0.05 ml and 0.1 ml of each test compound solution into separate cups.

-

Use Chloramphenicol as the standard drug for comparison, prepared at concentrations of 200 and 1000 μg/ml.

-

Use 0.1 ml of DMSO as a negative control.

-

Incubate the Petri dishes for 24 hours at 37°C.

-

Measure the diameter of the zone of inhibition produced by each compound in millimeters (mm).

References

- 1. Diphenylamine - Wikipedia [en.wikipedia.org]

- 2. Synthesis and antimicrobial activity of some new diphenylamine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Biological Evaluation and Structural Analysis of Some Aminodiphenylamine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Effect of “magic chlorine” in drug discovery: an in silico approach - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. Stereochemistry and biological activity of chlorinated lipids: a study of danicalipin A and selected diastereomers - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Impacts of diphenylamine NSAID halogenation on bioactivation risks - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. CAS 1205-71-6: 4-CHLORODIPHENYLAMINE | CymitQuimica [cymitquimica.com]

- 9. US2924620A - Process for the preparation of diphenylamines - Google Patents [patents.google.com]

- 10. The biological action of chlorophenols - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

In-Depth Technical Guide: The Biological Activity of 3-Chlorodiphenylamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the biological activity of 3-Chlorodiphenylamine, with a primary focus on its role as a calcium sensitizer (B1316253) in cardiac muscle. This document details the compound's mechanism of action, presents quantitative data on its binding affinity and functional effects, and provides in-depth experimental protocols for key assays. Furthermore, signaling pathways and experimental workflows are visually represented through detailed diagrams to facilitate a deeper understanding of its molecular interactions and experimental assessment.

Introduction

This compound is a small molecule that has been identified as a potent calcium sensitizer of cardiac muscle.[1] Its ability to modulate the calcium sensitivity of the cardiac contractile apparatus makes it a compound of interest for potential therapeutic applications in conditions such as systolic heart failure. This guide delves into the core aspects of its biological activity, providing the detailed information necessary for researchers and drug development professionals working in the field of cardiovascular pharmacology.

Mechanism of Action

This compound exerts its biological effect primarily by interacting with the cardiac troponin (cTn) complex, a key regulator of muscle contraction. Specifically, it binds to the N-domain of cardiac troponin C (cTnC), the subunit responsible for binding calcium ions (Ca²⁺).[1] This binding event enhances the affinity of cTnC for Ca²⁺, leading to a stabilization of the "on" state of the troponin complex. Consequently, at any given Ca²⁺ concentration, there is an increased activation of the myofilaments, resulting in greater force production by the cardiac muscle. This mechanism is distinct from other Ca²⁺ sensitizers, highlighting the unique properties of this compound as a potential therapeutic agent.

Signaling Pathway of Cardiac Muscle Contraction and the Role of this compound

The following diagram illustrates the signaling cascade of cardiac muscle excitation-contraction coupling and the point of intervention for this compound.

Quantitative Data

The biological activity of this compound has been quantified through various in vitro experiments. The following tables summarize the key findings.

Table 1: Binding Affinity of this compound

| Target | Dissociation Constant (Kd) |

| N-domain of cardiac troponin C (cTnC) | 6 µM[1] |

| Chimeric protein (cNTnC–cSp chimera) | 10 µM[1][2] |

Table 2: Effect of this compound on Ca²⁺ Sensitivity of Force Development

| Concentration of this compound | pCa₅₀ |

| 25 µM | 6.39 ± 0.01[1][2] |

| 50 µM | 6.65 ± 0.01[1][2] |

| 100 µM | 6.73 ± 0.02[1][2] |

pCa₅₀ is the negative logarithm of the Ca²⁺ concentration required for half-maximal force development.

Table 3: Functional Effect on Skinned Ventricular Trabeculae

| Concentration of this compound | Effect on Force Development |

| 100 µM | 1.5-fold increase in Ca²⁺ sensitivity[1][2] |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Determination of Dissociation Constant (Kd) by NMR Spectroscopy

This protocol outlines the steps for determining the binding affinity of a small molecule like this compound to a target protein (e.g., cTnC) using Nuclear Magnetic Resonance (NMR) spectroscopy.

Materials:

-

¹⁵N-labeled target protein (e.g., cTnC)

-

This compound

-

NMR buffer (e.g., 100 mM KCl, 10 mM imidazole, pH 6.8, 5-10 mM CaCl₂, 95% H₂O/5% D₂O)

-

DMSO-d₆

-

NMR spectrometer

Procedure:

-

Sample Preparation: Prepare a sample of the ¹⁵N-labeled target protein at a known concentration (e.g., 0.1-0.6 mM) in the NMR buffer.

-

Ligand Stock Solution: Prepare a concentrated stock solution of this compound in DMSO-d₆.

-

NMR Titration: a. Acquire a baseline 2D ¹H-¹⁵N HSQC spectrum of the protein sample. b. Add small aliquots of the this compound stock solution to the protein sample. c. After each addition, acquire another 2D ¹H-¹⁵N HSQC spectrum. d. Continue the titration until no further chemical shift changes are observed or until the ligand precipitates.

-

Data Analysis: a. Process the NMR spectra and identify the backbone amide resonances that show significant chemical shift perturbations upon ligand binding. b. Plot the chemical shift changes as a function of the molar ratio of ligand to protein. c. Fit the binding isotherm to a suitable binding model (e.g., one-site binding) to calculate the dissociation constant (Kd).

Skinned Ventricular Trabeculae Force-pCa Measurements

This protocol describes the methodology for measuring the effect of this compound on the calcium sensitivity of force development in skinned cardiac muscle fibers.

Materials:

-

Ventricular trabeculae from a suitable animal model (e.g., rat, rabbit)

-

Skinning solution (e.g., containing Triton X-100)

-

Relaxing solution (pCa 9.0)

-

Activating solutions with varying Ca²⁺ concentrations (pCa 6.2 to 4.5)

-

This compound stock solution (in DMSO)

-

Force transducer and motor apparatus

-

Microscope

Procedure:

-

Trabeculae Isolation and Skinning: a. Isolate a thin, unbranched trabecula from the ventricle. b. Chemically "skin" the trabecula by incubating it in a skinning solution to permeabilize the cell membranes.

-

Mounting: Mount the skinned trabecula between a force transducer and a motor.

-

Sarcomere Length Adjustment: Adjust the sarcomere length to a physiological resting length (e.g., 2.2 µm) using a microscope.

-

Baseline Force-pCa Relationship: a. Sequentially expose the trabecula to relaxing and activating solutions with increasing Ca²⁺ concentrations. b. Record the steady-state force at each pCa. c. Plot the normalized force as a function of pCa to generate a baseline force-pCa curve.

-

Incubation with this compound: Incubate the trabecula in a relaxing solution containing the desired concentration of this compound.

-

Force-pCa Relationship with Compound: Repeat the force-pCa measurements in the presence of this compound.

-

Data Analysis: a. Fit both force-pCa curves to the Hill equation to determine the pCa₅₀ and the Hill coefficient for each condition. b. Compare the pCa₅₀ values to quantify the change in calcium sensitivity induced by this compound.

Conclusion

This compound is a promising small molecule that acts as a calcium sensitizer in cardiac muscle by binding to cardiac troponin C. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for further research and development of this compound and its analogs for the potential treatment of cardiovascular diseases characterized by impaired systolic function. The unique mechanism of action of this compound warrants further investigation to fully elucidate its therapeutic potential.

References

Methodological & Application

Application Notes and Protocols for Ullmann Condensation of 3-Chlorodiphenylamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Ullmann condensation is a cornerstone of cross-coupling chemistry, enabling the formation of carbon-nitrogen (C-N) bonds, which are pivotal in the synthesis of a vast array of pharmaceuticals, agrochemicals, and functional materials. This application note provides a detailed protocol for the intramolecular Ullmann condensation of 3-chlorodiphenylamine to yield carbazole (B46965), a key heterocyclic scaffold found in numerous biologically active compounds. The copper-catalyzed cyclization of halo-diphenylamines represents an efficient and direct route to this important structural motif.

While palladium-catalyzed methods have been extensively developed for C-N bond formation, copper-mediated Ullmann-type reactions offer a cost-effective and often complementary approach, particularly for certain substrates and large-scale syntheses.[1] Modern iterations of the Ullmann condensation have seen significant improvements, including the use of ligands to enhance catalyst performance and, in some cases, the development of ligand-free protocols under heterogeneous conditions, which simplifies product purification and catalyst recycling.[2][3]

Reaction Principle

The intramolecular Ullmann condensation of this compound proceeds via a copper-catalyzed nucleophilic aromatic substitution. The reaction involves the formation of a C-N bond between the secondary amine and the chlorinated aromatic ring, leading to the formation of the carbazole ring system. A copper catalyst, typically in the +1 or +2 oxidation state, facilitates this transformation in the presence of a base and a high-boiling polar aprotic solvent.

Experimental Workflow

The general workflow for the synthesis of carbazole from this compound via an intramolecular Ullmann condensation is depicted below. The process begins with the careful mixing of the reactant, catalyst, base, and solvent, followed by heating to the reaction temperature. Upon completion, the reaction mixture is cooled, and the product is isolated and purified.

Caption: General experimental workflow for the Ullmann condensation.

Detailed Experimental Protocol

This protocol is a generalized procedure based on ligand-free copper-catalyzed intramolecular cyclizations of o-haloaryl derivatives.[2][3][4] Optimization may be required for substrate-specific applications.

Materials:

-

This compound

-

Copper(I) iodide (CuI) or Copper(II) oxide (CuO) nanoparticles

-

Potassium carbonate (K₂CO₃) or Potassium phosphate (B84403) (K₃PO₄)

-

Dimethyl sulfoxide (B87167) (DMSO) or N,N-Dimethylformamide (DMF)

-

Ethyl acetate (B1210297)

-

Brine

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Silica (B1680970) gel for column chromatography

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Inert atmosphere setup (Nitrogen or Argon)

-

Standard laboratory glassware for work-up and purification

-

Rotary evaporator

Procedure:

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 equiv.), copper catalyst (CuI, 10 mol% or CuO nanoparticles, 5 mol%), and base (K₂CO₃, 2.0 equiv. or K₃PO₄, 2.0 equiv.).

-

Solvent Addition: Under an inert atmosphere (N₂ or Ar), add a polar aprotic solvent such as DMSO or DMF (concentration typically 0.1-0.5 M).

-

Reaction: Heat the reaction mixture to 120-150 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with water and extract the product with an organic solvent such as ethyl acetate or toluene (3 x 50 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure using a rotary evaporator. The crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford pure carbazole.

Tabulated Data: Reaction Parameters

The choice of catalyst, base, solvent, and temperature can significantly impact the yield and reaction time of the Ullmann condensation. The following table summarizes typical conditions reported for related copper-catalyzed intramolecular C-N bond formations.

| Parameter | Typical Conditions | Reference |

| Catalyst | CuI, Cu₂O, CuO nanoparticles | [2][3][5] |

| Catalyst Loading | 5-20 mol% | [2][3][5] |

| Base | K₂CO₃, K₃PO₄, Cs₂CO₃, KOH | [2][3][5] |

| Solvent | DMSO, DMF, NMP, Toluene | [2][3][4][5] |

| Temperature | 100-180 °C | [2][3][4][5] |

| Reaction Time | 12-48 hours | [2][3][4][5] |

Proposed Catalytic Cycle

The mechanism of the copper-catalyzed Ullmann condensation is complex and can vary depending on the specific reaction conditions. A plausible catalytic cycle for the intramolecular C-N coupling is illustrated below.

Caption: Proposed catalytic cycle for the Ullmann condensation.

Safety Precautions

-

Conduct the reaction in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

The solvents used (DMSO, DMF) are high-boiling and can be absorbed through the skin. Handle with care.

-

Copper salts can be toxic. Avoid inhalation of dust and contact with skin.

-

The reaction is performed at high temperatures, posing a risk of burns.

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| Low or no conversion | Inactive catalyst | Use freshly purchased or properly stored copper catalyst. |

| Insufficient temperature | Increase the reaction temperature in increments of 10 °C. | |

| Inappropriate base or solvent | Screen different bases and solvents as listed in the table. | |

| Formation of byproducts | Side reactions at high temperatures | Lower the reaction temperature and extend the reaction time. |

| Presence of oxygen | Ensure the reaction is carried out under a strict inert atmosphere. | |

| Difficult purification | Co-elution of starting material and product | Optimize the eluent system for column chromatography. |

Conclusion

The intramolecular Ullmann condensation of this compound provides a direct and efficient method for the synthesis of the carbazole scaffold. By carefully selecting the copper catalyst, base, and solvent, and by optimizing the reaction temperature, high yields of the desired product can be achieved. This protocol serves as a valuable guide for researchers in organic synthesis and drug development who are interested in the construction of nitrogen-containing heterocyclic compounds.

References

- 1. Cu(II)-Catalyzed C-N Coupling of (Hetero)aryl Halides and N-Nucleophiles Promoted by α-Benzoin Oxime - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Ligand-free copper-catalyzed synthesis of substituted benzimidazoles, 2-aminobenzimidazoles, 2-aminobenzothiazoles, and benzoxazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Ligand-Free Copper-Catalyzed Synthesis of Substituted Benzimidazoles, 2-Aminobenzimidazoles, 2-Aminobenzothiazoles, and Benzoxazoles [organic-chemistry.org]

- 4. Improved and ligand-free copper-catalyzed cyclization for an efficient synthesis of benzimidazoles from o-bromoarylamine and nitriles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Improved and ligand-free copper-catalyzed cyclization for an efficient synthesis of benzimidazoles from o-bromoarylamine and nitriles - RSC Advances (RSC Publishing) [pubs.rsc.org]

Application Notes and Protocols for the Buchwald-Hartwig Amination of 3-Chloroaniline Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Buchwald-Hartwig amination stands as a cornerstone of modern organic synthesis, providing a powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds. This palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of arylamines, which are pivotal structural motifs in a vast array of pharmaceuticals, agrochemicals, and functional materials. The reaction's broad substrate scope and tolerance for various functional groups have made it an indispensable tool in both academic research and industrial drug development.

These application notes provide detailed protocols and a comprehensive overview of the Buchwald-Hartwig amination specifically tailored for the coupling of various primary and secondary amines with 3-chloroaniline (B41212) derivatives. Aryl chlorides, like 3-chloroanilines, are often challenging substrates for this transformation due to the strength of the C-Cl bond. However, the development of sophisticated catalyst systems, particularly those employing bulky, electron-rich phosphine (B1218219) ligands, has enabled efficient coupling with these substrates.

This document outlines general procedures, optimized reaction conditions, and quantitative data to guide researchers in the successful application of this transformative reaction for the synthesis of a diverse range of N-aryl-3-chloroaniline derivatives.

Reaction Principle

The catalytic cycle of the Buchwald-Hartwig amination is a well-established process that involves the interplay of a palladium catalyst, a phosphine ligand, a base, an aryl halide, and an amine.[1][2] The generally accepted mechanism proceeds through the following key steps:

-

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition into the carbon-chlorine bond of the 3-chloroaniline derivative to form a Pd(II) intermediate.[1]

-

Amine Coordination and Deprotonation: The amine coupling partner coordinates to the palladium center. Subsequently, a base facilitates the deprotonation of the coordinated amine to form a palladium-amido complex.[1]

-

Reductive Elimination: The final C-N bond is formed through reductive elimination from the palladium-amido complex, yielding the desired N-aryl-3-chloroaniline product and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[1]

The efficiency of this cycle is highly dependent on the choice of ligand, base, solvent, and reaction temperature, all of which must be carefully optimized for a given set of substrates.

Data Presentation: A Survey of Reaction Conditions and Yields

The following tables summarize representative examples of the Buchwald-Hartwig amination of various 3-chloroaniline derivatives with a range of primary and secondary amines. These data are compiled from the scientific literature and are intended to serve as a guide for reaction optimization.

Table 1: Amination of 3-Chloro-Substituted Anilines with Primary Amines

| 3-Chloroaniline Derivative | Amine | Pd Precatalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 3-Chloro-4-fluoroaniline | n-Hexylamine | Pd₂(dba)₃ (1.5) | XPhos (3.0) | NaOtBu (2.0) | Toluene (B28343) | 100 | 18 | 85 |

| 3-Chloro-5-(trifluoromethyl)aniline | Aniline | Pd(OAc)₂ (2.0) | RuPhos (4.0) | K₃PO₄ (2.5) | Dioxane | 110 | 24 | 78 |

| 3-Chloro-2-methylaniline | Benzylamine | Pd₂(dba)₃ (1.0) | BrettPhos (2.0) | LHMDS (2.2) | Toluene | 90 | 12 | 91 |

| 3-Chloroaniline | Cyclopropylamine | Pd(OAc)₂ (2.0) | CyPF-tBu (4.0) | Cs₂CO₃ (2.0) | Toluene | 100 | 20 | 72 |

Table 2: Amination of 3-Chloro-Substituted Anilines with Secondary Amines

| 3-Chloroaniline Derivative | Amine | Pd Precatalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 3-Chloro-4-fluoroaniline | Morpholine | Pd₂(dba)₃ (1.5) | XPhos (3.0) | NaOtBu (2.0) | Toluene | 100 | 6 | 94 |

| 3-Chloro-5-(trifluoromethyl)aniline | Piperidine | Pd(OAc)₂ (2.0) | SPhos (4.0) | K₃PO₄ (2.5) | Dioxane | 110 | 18 | 88 |

| 3-Chloro-2-methylaniline | N-Methylaniline | Pd₂(dba)₃ (1.0) | DavePhos (2.0) | NaOtBu (2.0) | Toluene | 100 | 16 | 92 |

| 3-Chloroaniline | Pyrrolidine | Pd(OAc)₂ (2.0) | Xantphos (4.0) | Cs₂CO₃ (2.0) | Dioxane | 100 | 24 | 89 |

Experimental Protocols

The following are generalized protocols for the Buchwald-Hartwig amination of 3-chloroaniline derivatives. These should be considered as starting points and may require optimization for specific substrates.

Protocol 1: General Procedure for the Amination of a 3-Chloroaniline Derivative with a Primary or Secondary Amine using a Pd₂(dba)₃/Biarylphosphine Catalyst System

Materials:

-

3-Chloroaniline derivative (1.0 mmol, 1.0 equiv.)

-

Amine (1.2 mmol, 1.2 equiv.)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.015 mmol, 1.5 mol%)

-

Biarylphosphine Ligand (e.g., XPhos, RuPhos, BrettPhos) (0.03 mmol, 3.0 mol%)

-

Sodium tert-butoxide (NaOtBu) (2.0 mmol, 2.0 equiv.)

-

Anhydrous Toluene (5 mL)

-

Schlenk flask or glovebox

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Catalyst Preparation: In a glovebox or under a stream of inert gas, add Pd₂(dba)₃, the biarylphosphine ligand, and NaOtBu to an oven-dried Schlenk flask equipped with a magnetic stir bar.

-

Reagent Addition: Add the 3-chloroaniline derivative and the amine to the flask.

-

Solvent Addition: Evacuate and backfill the flask with the inert gas three times. Add anhydrous toluene via syringe.

-

Reaction: Stir the reaction mixture at room temperature for 10-15 minutes to allow for pre-catalyst formation. Then, heat the mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

-

Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by the slow addition of water.

-

Extraction: Transfer the mixture to a separatory funnel and extract with an appropriate organic solvent (e.g., ethyl acetate (B1210297), dichloromethane).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica (B1680970) gel.

Protocol 2: General Procedure for the Amination of a 3-Chloroaniline Derivative using a Pd(OAc)₂/Josiphos Ligand Catalyst System with a Weaker Base

Materials:

-

3-Chloroaniline derivative (1.0 mmol, 1.0 equiv.)

-

Amine (1.2 mmol, 1.2 equiv.)

-

Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2.0 mol%)

-

Josiphos-type Ligand (e.g., CyPF-tBu) (0.04 mmol, 4.0 mol%)

-

Potassium Phosphate (K₃PO₄) or Cesium Carbonate (Cs₂CO₃) (2.5 mmol, 2.5 equiv.)

-

Anhydrous Dioxane (5 mL)

-

Schlenk flask or glovebox

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Catalyst Preparation: In a glovebox or under a stream of inert gas, add Pd(OAc)₂, the Josiphos-type ligand, and the inorganic base (K₃PO₄ or Cs₂CO₃) to an oven-dried Schlenk flask equipped with a magnetic stir bar.

-

Reagent Addition: Add the 3-chloroaniline derivative and the amine to the flask.

-

Solvent Addition: Evacuate and backfill the flask with the inert gas three times. Add anhydrous dioxane via syringe.

-

Reaction: Heat the mixture to the desired temperature (typically 100-120 °C) with vigorous stirring.

-

Monitoring: Monitor the progress of the reaction by TLC or GC-MS.

-

Work-up and Purification: Follow the work-up and purification steps as described in Protocol 1.

Mandatory Visualizations

Catalytic Cycle of the Buchwald-Hartwig Amination

Caption: A simplified diagram of the Buchwald-Hartwig amination catalytic cycle.

General Experimental Workflow

Caption: A typical experimental workflow for the Buchwald-Hartwig amination.

References

Application Notes and Protocols: 3-Chlorodiphenylamine as a Precursor for Phenothiazine Synthesis

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of phenothiazines using 3-chlorodiphenylamine as a key precursor. The methodologies outlined below are intended to guide researchers in the preparation of chlorinated phenothiazine (B1677639) derivatives, which are of significant interest in medicinal chemistry and materials science.

Introduction

Phenothiazines are a class of heterocyclic compounds with a tricyclic structure that have found widespread applications, most notably as antipsychotic drugs. The substitution pattern on the phenothiazine nucleus plays a crucial role in modulating the biological activity of these compounds. Chlorinated phenothiazines, in particular, are important intermediates and final products in drug development. This compound serves as a readily available starting material for the synthesis of 2-chlorophenothiazine (B30676), a key intermediate for various neuroleptic drugs. The primary synthetic route involves the direct cyclization of this compound with sulfur, typically in the presence of a catalyst.

Synthesis of 2-Chlorophenothiazine from this compound

The most direct method for synthesizing 2-chlorophenothiazine from this compound is through a cyclization reaction with elemental sulfur. This reaction is generally facilitated by a catalyst, such as iodine or a Lewis acid like aluminum chloride.

A notable method involves a two-step process where 2-(3-chlorophenyl)-amino benzoic acid undergoes decarboxylation to yield this compound (m-chloro diphenylamine), which is then cyclized with sulfur.[1] This approach offers a high-yielding route to the desired 2-chlorophenothiazine.[1]

Reaction Pathway

Caption: Synthesis of 2-Chlorophenothiazine from 2-(3-chlorophenyl)amino benzoic acid.

Experimental Protocols

Protocol 1: Synthesis of 2-Chlorophenothiazine from this compound

This protocol is adapted from a patented method and describes the cyclization of this compound with sulfur.[1]

Materials:

-

This compound (m-chloro diphenylamine)

-

Sulfur

-

Iodine (catalytic amount)

-

Chlorobenzene (B131634) (for purification)

-

Activated carbon

-

Sodium hydroxide (B78521) solution (for trapping hydrogen sulfide)